Cyclobutyl(2,4-dichloropyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone is an organic compound with the molecular formula C10H9Cl2NO. It is characterized by a cyclobutyl group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(2,4-dichloropyridin-3-yl)methanone typically involves the reaction of cyclobutylmethyl ketone with 2,4-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutyl(2,4-dichloropyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl(2-chloropyridin-3-yl)methanone
- Cyclobutyl(4-chloropyridin-3-yl)methanone
- Cyclobutyl(2,4-difluoropyridin-3-yl)methanone
Uniqueness
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents .
Properties
Molecular Formula |
C10H9Cl2NO |
---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
cyclobutyl-(2,4-dichloropyridin-3-yl)methanone |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-4-5-13-10(12)8(7)9(14)6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
WOFOZTTXUVXSLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=C(C=CN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.